molecular formula C13H17N5O3S B2381083 2-[1,3-Dimethyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetamide CAS No. 332905-18-7

2-[1,3-Dimethyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetamide

Cat. No.: B2381083
CAS No.: 332905-18-7
M. Wt: 323.37
InChI Key: GMTPEDAZWVBNDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1,3-Dimethyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetamide is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a purine base substituted with a sulfanylacetamide group. It is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1,3-Dimethyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available purine derivatives.

    Alkylation: The purine base is alkylated at the 7-position with 2-methylprop-2-enyl bromide under basic conditions.

    Oxidation: The resulting intermediate is then oxidized to introduce the dioxopurin moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the dioxopurin moiety, potentially converting it to dihydropurine derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Dihydropurine Derivatives: From reduction reactions.

    Substituted Purines: From nucleophilic substitution reactions.

Scientific Research Applications

2-[1,3-Dimethyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly targeting purine metabolism.

    Medicine: Investigated for its potential anti-cancer and anti-viral properties.

    Industry: Utilized in the development of novel materials with specific electronic properties.

Mechanism of Action

The compound exerts its effects primarily through interaction with enzymes involved in purine metabolism It can inhibit key enzymes, thereby disrupting the synthesis of nucleotides and affecting cell proliferation The molecular targets include enzymes like xanthine oxidase and adenosine deaminase

Comparison with Similar Compounds

Similar Compounds

    Allopurinol: A well-known xanthine oxidase inhibitor used in the treatment of gout.

    6-Mercaptopurine: An anti-cancer drug that also targets purine metabolism.

    Azathioprine: An immunosuppressive drug that is metabolized to 6-mercaptopurine.

Uniqueness

2-[1,3-Dimethyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other purine derivatives. Its sulfanylacetamide group provides additional sites for chemical modification, making it a versatile compound for drug development and other applications.

Properties

IUPAC Name

2-[1,3-dimethyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O3S/c1-7(2)5-18-9-10(15-12(18)22-6-8(14)19)16(3)13(21)17(4)11(9)20/h1,5-6H2,2-4H3,(H2,14,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMTPEDAZWVBNDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C2=C(N=C1SCC(=O)N)N(C(=O)N(C2=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.